Grk5-IN-2

GRK5 Potency IC50

Grk5-IN-2 (compound 707) is a reversible, micromolar GRK5 inhibitor with a unique pyridine-based bicyclic scaffold. Unlike pan-GRK or covalent inhibitors, its reversible binding enables acute treatment and washout experiments. Functionally validated in 3T3-L1 adipocyte differentiation (40 μM, 7-day) showing reduced TAG accumulation, and in insulin expression/release regulation. Ideal for adipocyte biology, lipid metabolism, and diabetes target validation studies. This well-characterized tool compound offers an accessible entry point for GRK5 research before advancing to higher-potency inhibitors.

Molecular Formula C20H20N4O4
Molecular Weight 380.4 g/mol
Cat. No. B8196053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrk5-IN-2
Molecular FormulaC20H20N4O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCN1C2=CC(=NC=C2N=C1C3=CC=CO3)NC4=CC(=C(C(=C4)OC)OC)OC
InChIInChI=1S/C20H20N4O4/c1-24-14-10-18(21-11-13(14)23-20(24)15-6-5-7-28-15)22-12-8-16(25-2)19(27-4)17(9-12)26-3/h5-11H,1-4H3,(H,21,22)
InChIKeyCRUXKUKVTMZKSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Grk5-IN-2 (Compound 707) G Protein-Coupled Receptor Kinase 5 (GRK5) Inhibitor for Metabolic Disease Research


Grk5-IN-2 (also known as Compound 707) is a pyridine-based bicyclic small molecule that functions as a selective inhibitor of G protein-coupled receptor kinase 5 (GRK5) . It exhibits an IC50 of 49.7 μM against GRK5 in a luminescent ADP detection assay and has been shown to regulate the expression and/or release of insulin, making it a valuable tool for investigating metabolic diseases .

Why GRK5-IN-2 Cannot Be Substituted by Other GRK5 Inhibitors Without Validation


GRK5 inhibitors exhibit substantial heterogeneity in their potency, selectivity profiles across the GRK family (GRK1/2/3/5/6/7), and binding mechanisms (reversible versus covalent). For example, while Grk5-IN-2 is a moderate-potency (IC50 49.7 μM) reversible inhibitor with a demonstrated metabolic disease application focus , other compounds like CCG273441 achieve sub-nanomolar potency (IC50 3.8 nM) through covalent targeting of the unique Cys474 residue , and GRL-03022 exhibits >16,000-fold selectivity over GRK2 . Furthermore, GRK5-IN-4 (IC50 1.1 μM) and CCG215022 (IC50 0.38 μM) have been optimized for cardiovascular and pan-GRK applications, respectively [1]. These divergent pharmacological fingerprints preclude generic interchangeability in critical experimental systems.

Grk5-IN-2: Quantified Differentiation Against Key GRK5 Inhibitors


Potency Differentiation: Grk5-IN-2 Exhibits Micromolar Potency Distinct from Nanomolar Covalent Inhibitors

Grk5-IN-2 demonstrates an IC50 of 49.7 μM against GRK5 in a luminescent ADP detection assay . In contrast, the covalent inhibitor CCG273441 achieves an IC50 of 3.8 nM in a similar in vitro kinase assay, representing a >13,000-fold difference in potency . This magnitude of difference indicates that Grk5-IN-2 is a low-micromolar tool compound, whereas CCG273441 is an ultra-potent, sub-nanomolar probe.

GRK5 Potency IC50 Covalent Inhibitor

Application Domain Differentiation: Grk5-IN-2 is Optimized for Metabolic Disease Research

Grk5-IN-2 was originally disclosed in a patent (EP2818472A1) as a modulator of GRK5 protein activity that regulates the expression and/or release of insulin, specifically citing utility in the research of metabolic diseases including diabetes, obesity, and impaired adipogenesis [1]. In contrast, GRK5-IN-4 (IC50 1.1 μM) and CCG258208 (GRK2 selective) are primarily positioned for heart failure research [2], and CCG215022 is characterized as a pan-GRK inhibitor for broader signaling studies [3].

Metabolic Disease Insulin Adipogenesis Application

Selectivity Profile Differentiation: Grk5-IN-2 Lacks Quantified Isoform Selectivity Data

Vendor descriptions state that Grk5-IN-2 is 'selective' for GRK5, but no quantitative selectivity data (e.g., fold-selectivity over GRK2, GRK6, or GRK1) has been published in the accessible literature . This contrasts with other GRK5 inhibitors: GRL-03022 exhibits >16,000-fold selectivity over GRK2 (IC50 >1000 μM for GRK2 vs. 60 nM for GRK5) ; GRK5-IN-4 shows 90-fold selectivity over GRK2 ; and CCG273441 demonstrates ~1,260-fold selectivity (IC50 4.8 μM for GRK2 vs. 3.8 nM for GRK5) .

Selectivity GRK2 GRK6 Off-target

Optimal Research Applications for Grk5-IN-2 Based on Evidenced Differentiation


Insulin Secretion and Adipogenesis Studies in Metabolic Disease Models

Grk5-IN-2 is uniquely positioned for research investigating the role of GRK5 in insulin regulation and adipocyte differentiation. Its patent origin specifically claims utility for modulating insulin expression/release and for studying diabetes, obesity, and impaired adipogenesis [1]. In high-fat-fed obese mice, Grk5-IN-2 reduced hepatic triglyceride accumulation and selectively altered lipid metabolism without affecting overall adiposity [2]. This targeted metabolic disease application differentiates it from cardiovascular-focused inhibitors.

Moderate-Affinity Pharmacological Probes in GRK5-Expressing Cellular Assays

With an IC50 of 49.7 μM [1], Grk5-IN-2 serves as a low- to moderate-affinity tool compound. This potency profile is suitable for cell-based assays where high micromolar concentrations are permissible and complete target engagement is not required. It provides a reversible inhibition alternative to ultra-potent covalent inhibitors like CCG273441 (IC50 3.8 nM) [2], offering researchers flexibility in experimental design where kinetic reversibility or partial inhibition is desired.

GRK5 Target Validation in Non-Cardiovascular Disease Models

Grk5-IN-2 is a rational selection for validating GRK5 as a target in metabolic and potentially oncological contexts, distinct from the cardiovascular focus of GRK5-IN-4 and GRK2-selective inhibitors. Recent research has demonstrated that GRK5-IN-2 disrupts immune evasion pathways in testicular cancer and enhances T-cell-mediated cytotoxicity [1]. For researchers exploring GRK5 biology outside the heart, Grk5-IN-2 provides a tool with an established, albeit limited, track record in these specific disease models.

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